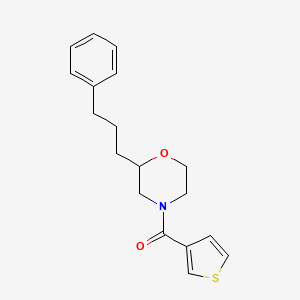
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine, also known as PTM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a morpholine-based compound that contains a phenylpropyl group and a thienylcarbonyl group. It has been found to possess several unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine involves its interaction with the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine binds to the receptor and modulates its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine is still being studied, but it is believed to involve the regulation of calcium signaling, the modulation of ion channels, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play critical roles in the regulation of mood and behavior. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has also been found to increase the activity of certain ion channels, leading to potential applications in the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine is its high affinity for the sigma-1 receptor. This makes it a promising candidate for use in the study of various neurological disorders. However, 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine also has some limitations. It is a relatively new compound, and its exact mechanism of action is still being studied. Additionally, its potential side effects and toxicity are not yet fully understood, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine. One area of interest is in the development of new drugs that target the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could serve as a starting point for the development of new compounds with improved potency and selectivity. Another potential direction is in the study of the physiological and pathological roles of the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could be used as a tool to study the function of this receptor in various tissues and organs. Finally, 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could be used in the development of new imaging agents for the sigma-1 receptor, which could have applications in the diagnosis and treatment of various diseases.
合成法
The synthesis of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine involves the reaction of morpholine with 3-phenylpropanal and 3-thiophenecarboxylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to have several potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a critical role in the regulation of various physiological and pathological processes in the brain. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to modulate the activity of this receptor, leading to potential applications in the treatment of various neurological disorders.
特性
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-18(16-9-12-22-14-16)19-10-11-21-17(13-19)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9,12,14,17H,4,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOCNTKMPGMSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)
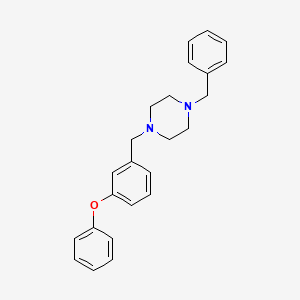
![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6071350.png)
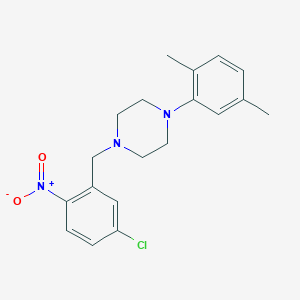

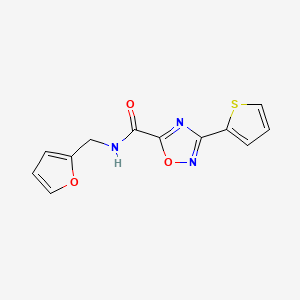
![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)
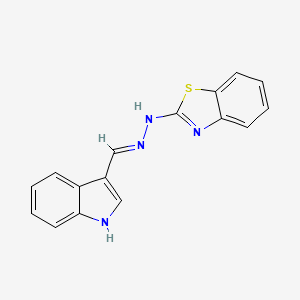
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6071412.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)